molecular formula C14H18N2O B12857885 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole

2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole

Cat. No.: B12857885
M. Wt: 230.31 g/mol
InChI Key: NGMGNNLXFWQMCZ-ZROIWOOFSA-N
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Description

2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the ethyl and methyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions may vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where substituents on the pyrrole ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other pyrrole derivatives, 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole stands out due to its unique combination of ethyl and methyl substituents. Similar compounds include:

  • 2-((4-Ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-ethyl-3,5-dimethyl-1H-pyrrole
  • 2-((4-Methyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-1-methoxy-1H-pyrrole
  • This compound

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2Z)-4-ethyl-2-[(1-methoxypyrrol-2-yl)methylidene]-3,5-dimethylpyrrole

InChI

InChI=1S/C14H18N2O/c1-5-13-10(2)14(15-11(13)3)9-12-7-6-8-16(12)17-4/h6-9H,5H2,1-4H3/b14-9-

InChI Key

NGMGNNLXFWQMCZ-ZROIWOOFSA-N

Isomeric SMILES

CCC1=C(/C(=C/C2=CC=CN2OC)/N=C1C)C

Canonical SMILES

CCC1=C(C(=CC2=CC=CN2OC)N=C1C)C

Origin of Product

United States

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